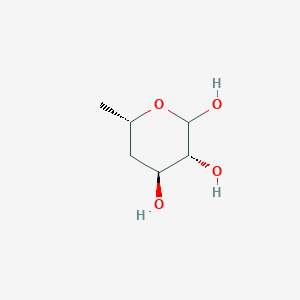

4,6-Dideoxy-L-glycero-hexopyranose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

61244-62-0 |

|---|---|

Molecular Formula |

C6H12O4 |

Molecular Weight |

148.16 g/mol |

IUPAC Name |

(4S)-6-methyloxane-2,3,4-triol |

InChI |

InChI=1S/C6H12O4/c1-3-2-4(7)5(8)6(9)10-3/h3-9H,2H2,1H3/t3?,4-,5?,6?/m0/s1 |

InChI Key |

BJBURJZEESAQPG-NKEXCQMJSA-N |

Synonyms |

4,6-Dideoxy-L-xylo-hexose; |

Origin of Product |

United States |

Foundational & Exploratory

"synthesis of 4,6-dideoxy-L-glycero-hexopyranose"

An In-Depth Technical Guide to the Chemical Synthesis of 4,6-dideoxy-L-glycero-hexopyranose

Abstract

This technical guide provides a comprehensive overview of a robust and field-proven chemical synthesis for this compound, a rare deoxy sugar of significant interest in medicinal chemistry and drug development. The strategic approach detailed herein commences from the readily available and inexpensive L-rhamnose, leveraging a carefully designed protecting group strategy and a highly efficient deoxygenation protocol. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step experimental procedures but also the underlying scientific rationale for key methodological choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

Introduction and Strategic Overview

The Significance of Deoxy-L-Sugars

Deoxy sugars are integral components of numerous bioactive natural products, including antibiotics, cardiac glycosides, and anticancer agents.[1] Their unique structural properties, arising from the replacement of one or more hydroxyl groups with hydrogen, profoundly influence the parent molecule's pharmacological profile, affecting solubility, metabolic stability, and target binding affinity. The L-configuration is particularly noteworthy as it is prevalent in bacterial polysaccharides but rare in mammals, making L-sugars attractive targets for developing antibacterial agents or metabolically stable therapeutics.[2]

The target molecule, this compound (also known as 4-deoxy-L-rhamnose), is a specific example of such a rare sugar. Its synthesis is a crucial step for accessing novel glycosylated therapeutics and for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis and Strategy

The most logical and cost-effective strategy for synthesizing a rare L-sugar is to begin with a common, naturally occurring L-sugar. L-Rhamnose (6-deoxy-L-mannose) presents an ideal starting material. It is commercially available, possesses the required L-configuration at C-5, and is already deoxygenated at the C-6 position.

The retrosynthetic analysis is therefore straightforward: the target molecule can be obtained from L-rhamnose through the selective deoxygenation of the hydroxyl group at the C-4 position.

Caption: Retrosynthetic pathway for this compound.

This strategy hinges on two critical phases:

-

Selective Protection: To isolate the C-4 hydroxyl for chemical modification, the hydroxyls at C-1 (anomeric), C-2, and C-3 must be masked with appropriate protecting groups.

-

Efficient Deoxygenation: The C-4 hydroxyl must be removed cleanly and efficiently without affecting other stereocenters or protecting groups. For this key step, the Barton-McCombie deoxygenation is the method of choice due to its reliability and mild, radical-based mechanism, which avoids the ionic intermediates that can lead to undesired rearrangements.[3][4]

The Synthetic Pathway: A Validated Workflow

The following section details the multi-step synthesis from L-rhamnose. Each step is accompanied by an explanation of the experimental choices, grounding the protocol in established principles of carbohydrate chemistry.

Sources

- 1. Digitoxose as powerful glycosyls for building multifarious glycoconjugates of natural products and un-natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]

"4,6-dideoxy-L-glycero-hexopyranose biological role"

A-7: A-7: 4,6-dideoxy-L-glycero-hexopyranose

A-7: A-7: this compound, a unique dideoxy sugar, holds significant interest within the scientific community. This comprehensive guide delves into its core biological roles, biosynthesis, and the advanced analytical techniques used for its study.

Introduction to Deoxy and Dideoxy Sugars

Deoxy sugars are carbohydrates that have had a hydroxyl group replaced by a hydrogen atom. The absence of this functional group, which is typically involved in hydrogen bonding and enzymatic reactions, confers unique chemical properties to these molecules. Dideoxy sugars, such as this compound, take this a step further with the removal of two hydroxyl groups.

These structural modifications are not mere chemical curiosities; they are pivotal to the biological functions of the molecules in which they are found. Deoxy and dideoxy sugars are frequently components of complex glycoconjugates, including bacterial lipopolysaccharides (LPS) and antibiotics. Their presence can dramatically influence the antigenicity, stability, and overall biological activity of these larger molecules.

While D-sugars are the predominant enantiomers in cellular structures and metabolic pathways, L-sugars, although rarer, play critical roles, particularly in the microbial world.[1][2] Some bacteria have evolved specific enzymatic machinery to synthesize and utilize L-sugars, highlighting their importance in microbial physiology and adaptation.[1][2]

The Biological Significance of this compound

While information specifically on this compound is limited, its structural features as a 4,6-dideoxy L-sugar strongly suggest its involvement in key biological processes, primarily in bacteria. The deoxygenation at positions 4 and 6, combined with the L-configuration, points towards a role as a unique building block in the biosynthesis of complex cell surface polysaccharides or as a component of secondary metabolites.

A Constituent of Bacterial Lipopolysaccharides (LPS)

Lipopolysaccharides are major components of the outer membrane of Gram-negative bacteria, acting as a structural barrier and a crucial mediator of host-pathogen interactions.[3] LPS typically consists of three domains: the lipid A anchor, a core oligosaccharide, and a highly variable O-antigen polysaccharide.[4][5][6]

The O-antigen is a repeating chain of sugar units that extends from the bacterial surface.[4][5] Its composition is remarkably diverse, even within the same bacterial species, and this variation is a key factor in evading the host immune system.[7][8][9] The unique sugars that make up the O-antigen, including various deoxy and dideoxy sugars, contribute to its specific antigenic properties.[10]

It is highly probable that this compound, or closely related isomers, functions as a specific monosaccharide unit within the O-antigen of certain bacterial serotypes. Its presence would create a distinct antigenic determinant, influencing how the bacterium is recognized by the host's immune cells.[10] The biosynthesis of such a specialized sugar would be a tightly regulated process, ensuring the correct assembly of the O-antigen and, consequently, the virulence and survival of the bacterium.

A Component of Bioactive Natural Products

Deoxy and dideoxy sugars are also integral components of many natural products with potent biological activities, including a wide range of antibiotics. The sugar moieties of these molecules often play a crucial role in their mechanism of action, influencing their binding to cellular targets and their pharmacokinetic properties.

The structural uniqueness of this compound makes it a plausible candidate for incorporation into such bioactive compounds. Its specific stereochemistry and deoxygenation pattern could confer a high degree of target specificity and potency. The enzymes involved in the biosynthesis of this sugar would, therefore, be attractive targets for genetic engineering to create novel, more effective antibiotic derivatives.

The Biosynthetic Pathway of 4,6-Dideoxy Sugars

The biosynthesis of 6-deoxyhexoses, a class that includes 4,6-dideoxy sugars, typically begins with a nucleotide-activated hexose, such as dTDP-D-glucose or CDP-D-glucose.[11] A series of enzymatic reactions then modify this precursor to generate the final deoxy sugar.

The biosynthesis of L-rhamnose, a well-studied 6-deoxy-L-hexose, provides a valuable model for understanding the potential synthesis of this compound. The pathway involves four key enzymes:

-

RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the formation of dTDP-D-glucose from glucose-1-phosphate and dTTP.[12][13]

-

RmlB (dTDP-D-glucose 4,6-dehydratase): Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.[12][14][15]

-

RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Isomerizes the intermediate to dTDP-4-keto-6-deoxy-L-mannose.[12][14][15]

-

RmlD (dTDP-4-keto-L-rhamnose reductase): Reduces the C4 keto group to yield the final product, dTDP-L-rhamnose.[12]

The biosynthesis of a 4,6-dideoxy sugar would likely follow a similar enzymatic logic, with the key difference being an additional deoxygenation step at the C4 position. This could be achieved by a dehydratase enzyme acting on a 4-keto intermediate.

Experimental Protocols for the Study of Dideoxy Sugars

The study of rare sugars like this compound requires specialized analytical techniques. The following protocols provide a framework for the isolation, identification, and quantification of such compounds.

Isolation and Purification

The first step in studying a specific sugar is to isolate it from its biological source. For bacterial polysaccharides, this typically involves the following steps:

-

Cell Lysis: Disruption of bacterial cells to release the lipopolysaccharides.

-

Enzymatic Digestion: Treatment with proteases and nucleases to remove protein and nucleic acid contaminants.

-

Ultracentrifugation: To pellet the crude LPS.

-

Acid Hydrolysis: To cleave the glycosidic bonds and release the individual monosaccharides.

-

Chromatographic Separation: Using techniques like size-exclusion and ion-exchange chromatography to separate the target sugar from other monosaccharides.

Structural Elucidation

Once purified, the structure of the sugar can be determined using a combination of spectroscopic and spectrometric methods:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the sugar. Techniques like MALDI-TOF MS and ESI-MS/MS are particularly useful.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed information about the connectivity and stereochemistry of the atoms in the molecule. 1H and 13C NMR are standard techniques.

Quantification

Accurate quantification of the sugar is essential for understanding its abundance and role in biological systems. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose.[17]

-

HPLC with Refractive Index Detection (RID): A common method for analyzing underivatized sugars.[17]

-

HPLC with Electrochemical Detection (ECD): Offers higher sensitivity for the detection of sugars without derivatization.[18]

-

HPLC with Fluorescence Detection: Requires derivatization of the sugar with a fluorescent tag but provides very high sensitivity.[19][20]

Table 1: Comparison of HPLC Detection Methods for Sugar Analysis

| Detector | Sensitivity | Derivatization Required | Notes |

| Refractive Index (RI) | Low | No | Cannot be used with gradient elution.[18] |

| Electrochemical (EC) | High | No | Requires alkaline mobile phase.[18][20] |

| Fluorescence (FL) | Very High | Yes | Derivatization can be time-consuming.[20] |

Future Directions and Therapeutic Potential

The unique structural features of this compound and other rare deoxy sugars make them exciting targets for future research and development.

-

Drug Development: The enzymes involved in the biosynthesis of these sugars are attractive targets for the development of novel antibacterial agents. Inhibiting the production of essential components of the bacterial cell wall could be a powerful strategy to combat antibiotic resistance.[14][21]

-

Vaccine Design: The O-antigens of bacterial LPS are potent immunogens. Synthetic O-antigens containing specific dideoxy sugars could be used to develop highly targeted and effective vaccines against pathogenic bacteria.

-

Glycoengineering: A deeper understanding of the biosynthetic pathways of these sugars will enable the genetic engineering of microorganisms to produce novel glycoconjugates with enhanced or entirely new biological activities.

Conclusion

This compound, as a representative of the broader class of dideoxy sugars, plays a crucial, albeit often overlooked, role in microbial biology. Its presence in bacterial lipopolysaccharides and other bioactive molecules has profound implications for host-pathogen interactions and the development of new therapeutic strategies. Further research into the biosynthesis and function of this and other rare sugars will undoubtedly open up new avenues for drug discovery and biotechnology.

References

- Pape, H., & Strominger, J. L. (1969). Enzymatic synthesis of cytidine diphosphate 3,6-dideoxyhexoses. V. Partial purification of the two protein components required for introduction of the 3-deoxy group. J. Biol. Chem., 244(13), 3598–3604.

- van der Beek, S. L., Zorzoli, A., Çanak, E., Chapman, R. N., Lucas, K., Meyer, B. H., Evangelopoulos, D., de Carvalho, L. P. S., Boons, G.-J., Dorfmueller, H. C., & van Sorge, N. M. (2019). Streptococcal dTDP-L-rhamnose biosynthesis enzymes: functional characterization and lead compound identification. Molecular Microbiology, 111(3), 749-765.

- Lerouge, I., & Vanderleyden, J. (2002). O-antigen structural variation: mechanisms and possible roles in animal/plant-microbe interactions. FEMS Microbiology Reviews, 26(1), 17-47.

- Knirel, Y. A. (2011). Structure of O-Antigens. In Bacterial Lipopolysaccharides (pp. 41-116). Springer.

- He, X. M., & Liu, H. W. (2002). Formation of unusual sugars: mechanistic studies and biosynthetic applications. Annual review of biochemistry, 71, 701-754.

- van der Beek, S. L., Le Breton, Y., Ferenbach, A. T., Chapman, R. N., van Aalten, D. M. F., Navratilova, Z., Boons, G. J., McIver, K. S., van Sorge, N. M., & Dorfmueller, H. C. (2015). Structure of the streptococcal group A carbohydrate determines its function as a cell wall anchor and virulence factor. The Journal of biological chemistry, 290(31), 19151-19162.

- Li, X., Zhu, Y., Feng, Y., & Qu, X. (2019).

- Graninger, M., Nidetzky, B., & Messner, P. (2002). Homologs of the Rml Enzymes from Salmonella enterica Are Responsible for dTDP-β- l -Rhamnose Biosynthesis in the Gram-Positive Thermophile Aneurinibacillus thermoaerophilus DSM 10155. Applied and environmental microbiology, 68(5), 2431-2437.

- van der Beek, S. L., Zorzoli, A., Çanak, E., Chapman, R. N., Lucas, K., Meyer, B. H., ... & van Sorge, N. M. (2019). Streptococcal dTDP-L-rhamnose biosynthesis enzymes: functional characterization and lead compound identification. Molecular microbiology, 111(3), 749-765.

- Pikuta, E. V., Hoover, R. B., & Bej, A. K. (2006). Bacterial Utilization of L-Sugars and D-Amino Acids. SPIE Proceedings, 6309.

- Knirel, Y. A. (2011). Structure of O-Antigens. In Bacterial Lipopolysaccharides (pp. 41-116). Springer, Vienna.

- Kalynych, S., Morona, R., & Cygler, M. (2014). Progress in understanding the assembly process of bacterial O-antigen. FEMS microbiology reviews, 38(5), 1048-1065.

- Kalynych, S., & Valvano, M. A. (2016). Lipopolysaccharide O-antigens—bacterial glycans made to measure. The Journal of biological chemistry, 291(22), 11526-11533.

-

Grokipedia. (2026, January 8). CDP-4-dehydro-6-deoxyglucose reductase. Retrieved from [Link]

- Pikuta, E. V., Hoover, R. B., & Bej, A. K. (2006). Bacterial utilization of L-sugars and D-amino acids. Instruments, Methods, and Missions for Astrobiology IX, 6309, 63090A.

-

Wikipedia. (2023, December 2). L-Glucose. Retrieved from [Link]

- Stevens, C. L., Chitharanjan, D., Taylor, K. G., & Pillai, P. M. (1973). Synthesis and chemistry of 4-amino-4,6-dideoxy sugars. VII. 4-Amino-4,6-dideoxy-D-altrose derivatives. The Journal of Organic Chemistry, 38(24), 4311-4318.

-

Liu, H. W. (n.d.). Mechanisms of Biosynthetic Formation of Deoxy Sugars. Grantome. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). Analytical methods for 2-deoxy-d-glucose.

- Chen, H., Thomas, M. G., & Liu, H. W. (2007). Characterization of TDP-4-Keto-6-deoxy-d-glucose-3,4-ketoisomerase from the d-Mycaminose Biosynthetic Pathway of Streptomyces fradiae: In Vitro Activity and Substrate Specificity Studies. Biochemistry, 46(24), 7274-7282.

- Koirala, S., Mears, P. J., Guo, L., Golding, I., & Rao, C. V. (2015). Rethinking the Hierarchy of Sugar Utilization in Bacteria. Journal of bacteriology, 197(22), 3526-3528.

- Mäki, M., & Renkonen, R. (2004). Biosynthesis of 6-deoxyhexose glycans in bacteria. Glycobiology, 14(11), 1R-11R.

-

HandWiki. (2024, February 10). Biology:dTDP-4-dehydro-6-deoxyglucose reductase. Retrieved from [Link]

-

Shodex. (n.d.). Highly Sensitive and Simple Method for Sugar Analysis Using HPLC-ECD. Retrieved from [Link]

-

Shimadzu. (n.d.). Detection Methods (1). Retrieved from [Link]

- He, X. M., & Liu, H. W. (2002). Biosynthesis of 3,6-dideoxyhexoses: new mechanistic reflections upon 2,6-dideoxy, 4,6-dideoxy, and amino sugar construction. Journal of the American Chemical Society, 124(10), 2234-2244.

- Stevens, C. L., Blumbergs, P., Daniher, F. A., Otterbach, D. H., & Taylor, K. G. (1966). Synthesis and Chemistry of 4-Amino-4,6-dideoxy Sugars. II. Glucose1. The Journal of Organic Chemistry, 31(9), 2822-2829.

- Yang, W. B., Hung, W. T., Chen, Y. T., Wang, S. H., & Liu, Y. C. (2016). A new method for aldo-sugar analysis in beverages and dietary foods. Functional Foods in Health and Disease, 6(4), 204-219.

- Simpson, B. W., & Trent, M. S. (2019). Function and Biogenesis of Lipopolysaccharides. Annual review of microbiology, 73, 133-154.

- Wu, Q., Zhou, J., Liu, W., & Zhang, Q. (2018). Insights into the biosynthesis of septacidin l-heptosamine moiety unveils a VOC family sugar epimerase.

- Kühn, F., Geyer, P., D'Amico, F., & Guba, M. (2021). The Role of Gut-Derived Lipopolysaccharides and the Intestinal Barrier in Fatty Liver Diseases. Journal of gastrointestinal surgery : official journal of the Society for Surgery of the Alimentary Tract, 25(12), 3226-3236.

- Pfrengle, F., & Vogel, C. (2021). n-Propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-d-glucopyranoside is a good inhibitor for the β-galactosidase from E. coli. Monatshefte für Chemie - Chemical Monthly, 152(4), 443-449.

- Farhana, A., & Khan, Y. S. (2023). Biochemistry, Lipopolysaccharide. In StatPearls.

- Thiem, J., & Schneider, G. (1983). Preparative syntheses of 2,6-dideoxy-alpha-L-lyxo-hexose (2-deoxy-alpha-L-fucose) and its D-ribo epimer (digitoxose).

- Yu, Y., Russell, R. N., Thorson, J. S., Liu, L. D., & Liu, H. W. (1992). Mechanistic studies of the biosynthesis of 3,6-dideoxyhexoses in Yersinia pseudotuberculosis. Purification and stereochemical analysis of CDP-D-glucose oxidoreductase. The Journal of biological chemistry, 267(9), 5868-5875.

- Tétard, D., Brulé, C., & Pourceau, G. (2015). De Novo Enantioselective Synthesis of Hexafluorinated d-Glucose. The Journal of organic chemistry, 80(3), 1546-1555.

Sources

- 1. ntrs.nasa.gov [ntrs.nasa.gov]

- 2. researchgate.net [researchgate.net]

- 3. Function and Biogenesis of Lipopolysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glycoscience.ru [glycoscience.ru]

- 5. researchgate.net [researchgate.net]

- 6. Biochemistry, Lipopolysaccharide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. O-antigen structural variation: mechanisms and possible roles in animal/plant-microbe interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Lipopolysaccharide O-antigens—bacterial glycans made to measure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. grokipedia.com [grokipedia.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Rhamnose-Containing Compounds: Biosynthesis and Applications [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 15. Streptococcal dTDP‐L‐rhamnose biosynthesis enzymes: functional characterization and lead compound identification - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ffhdj.com [ffhdj.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. glsciences.com [glsciences.com]

- 19. WO2006002323A1 - Analytical methods for 2-deoxy-d-glucose - Google Patents [patents.google.com]

- 20. Detection Methods (1) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 21. research-portal.uu.nl [research-portal.uu.nl]

An In-depth Technical Guide to the Enzymatic Biosynthesis of L-Rhamnose: A Model for 4,6-Dideoxy-L-glycero-hexopyranose Synthesis

Introduction: The Significance of Deoxysugars in Biology and Drug Discovery

Deoxysugars are integral components of a wide array of natural products and cellular structures, particularly in bacteria, where they play critical roles in the formation of cell wall polysaccharides, lipopolysaccharides (LPS), and capsular polysaccharides.[1][2] These molecules are crucial for bacterial survival, virulence, and interaction with their hosts.[1][3] One of the most prevalent deoxysugars is L-rhamnose (6-deoxy-L-mannose), a monosaccharide found extensively in the cell walls of many pathogenic bacteria, including Mycobacterium tuberculosis and various Streptococcus species.[1][3][4]

The enzymatic pathways responsible for the biosynthesis of these sugars are of significant interest to researchers, scientists, and drug development professionals. The absence of these pathways in humans makes the enzymes involved highly attractive targets for the development of novel therapeutic agents with high specificity and potentially lower toxicity.[2][5]

This guide provides a detailed technical overview of the enzymatic pathway for the biosynthesis of L-rhamnose, which serves as an excellent and well-characterized model for understanding the synthesis of other deoxysugars, including the specifically named 4,6-dideoxy-L-glycero-hexopyranose. The principles of enzymatic dehydration, epimerization, and reduction are fundamental to the synthesis of this class of molecules. We will delve into the canonical four-step pathway involving the Rml enzymes, providing insights into their mechanisms, experimental characterization, and potential for therapeutic intervention.

The Canonical dTDP-L-Rhamnose Biosynthesis Pathway

In the majority of bacteria and archaea, the biosynthesis of L-rhamnose proceeds through a conserved four-step enzymatic pathway that converts D-glucose-1-phosphate into dTDP-L-rhamnose.[6][7] This nucleotide-activated form of L-rhamnose is the donor substrate for rhamnosyltransferases, which incorporate it into various polysaccharides.[7] The four enzymes central to this pathway are RmlA, RmlB, RmlC, and RmlD, and their corresponding genes are often found in a conserved cluster.[7][8]

Caption: The four-step enzymatic pathway for the biosynthesis of dTDP-L-Rhamnose.

Step 1: RmlA - Glucose-1-phosphate thymidylyltransferase

The pathway is initiated by the enzyme RmlA (EC 2.7.7.24), which catalyzes the transfer of a thymidylyl group from deoxythymidine triphosphate (dTTP) to D-glucose-1-phosphate (G1P).[7][9] This reaction forms dTDP-D-glucose and pyrophosphate. RmlA is a nucleotidyltransferase and has been noted for its relative promiscuity towards both the sugar-1-phosphate and nucleotide triphosphate substrates, a characteristic that can be exploited in chemoenzymatic synthesis.[7]

Step 2: RmlB - dTDP-D-glucose 4,6-dehydratase

The second step is catalyzed by RmlB (EC 4.2.1.46), a dTDP-D-glucose 4,6-dehydratase.[7][10] This enzyme utilizes NAD+ as a cofactor to catalyze the dehydration of dTDP-D-glucose, resulting in the formation of dTDP-4-keto-6-deoxy-D-glucose.[9][10] The reaction proceeds through an oxidation-reduction mechanism at C4, followed by the elimination of water from C5 and C6. The crystal structure of RmlB from Salmonella enterica reveals a homodimeric structure with a deep active site cavity.[7]

Step 3: RmlC - dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase

RmlC (EC 5.1.3.13) is a dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase that catalyzes the double epimerization at both the C3 and C5 positions of the hexose ring.[7][10] This enzymatic step transforms dTDP-4-keto-6-deoxy-D-glucose into dTDP-4-keto-L-rhamnose. The mechanism of RmlC is complex and involves a series of proton transfers that invert the stereochemistry at two chiral centers.[11]

Step 4: RmlD - dTDP-4-keto-L-rhamnose reductase

The final step in the pathway is the stereospecific reduction of the 4-keto group of dTDP-4-keto-L-rhamnose, which is catalyzed by RmlD (EC 1.1.1.133), a dTDP-4-keto-L-rhamnose reductase.[10][12] This reaction is dependent on the cofactor NADPH and yields the final product, dTDP-L-rhamnose.[10] The RmlD enzyme is essential for the completion of the pathway and the subsequent synthesis of rhamnose-containing polysaccharides.[12]

Alternative Biosynthetic Pathways for L-Rhamnose

While the dTDP-L-rhamnose pathway is predominant in bacteria, alternative pathways exist in other domains of life.

-

UDP-L-Rhamnose Pathway: In plants, fungi, and some viruses, L-rhamnose is synthesized from UDP-D-glucose.[1][5][13] This pathway involves an initial dehydration step catalyzed by UDP-D-glucose 4,6-dehydratase (UGD), which is homologous to RmlB.[10][14] The subsequent epimerization and reduction steps are often carried out by a single bifunctional enzyme.[5][10]

-

GDP-D-Rhamnose Pathway: Some bacteria, such as those in the genus Pseudomonas, can synthesize D-rhamnose via a GDP-activated pathway starting from GDP-D-mannose.[1][7]

Experimental Protocols for the Characterization of the dTDP-L-Rhamnose Pathway

The study of the L-rhamnose biosynthesis pathway often involves the expression and purification of the Rml enzymes, followed by in vitro reconstitution of the pathway and analysis of the enzymatic products.

Caption: A generalized experimental workflow for the in vitro study of the Rml pathway.

Protocol 1: Heterologous Expression and Purification of Rml Enzymes

-

Gene Cloning: The genes rmlA, rmlB, rmlC, and rmlD are amplified from the genomic DNA of the organism of interest and cloned into a suitable expression vector, often with an affinity tag (e.g., His-tag) for purification.

-

Transformation: The expression constructs are transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Protein Expression: Bacterial cultures are grown to mid-log phase, and protein expression is induced (e.g., with IPTG). Cultures are then grown for an additional period at a reduced temperature to enhance soluble protein expression.

-

Cell Lysis and Purification: Cells are harvested, resuspended in lysis buffer, and lysed (e.g., by sonication). The soluble fraction is clarified by centrifugation and applied to an affinity chromatography column (e.g., Ni-NTA resin). The purified protein is eluted and dialyzed against a suitable storage buffer.

-

Purity Assessment: The purity of the recombinant enzymes is assessed by SDS-PAGE.

Protocol 2: One-Pot Enzymatic Synthesis and Analysis of dTDP-L-Rhamnose

-

Reaction Setup: A reaction mixture is prepared containing buffer, D-glucose-1-phosphate, dTTP, NAD+, NADPH, and the four purified Rml enzymes (RmlA, RmlB, RmlC, and RmlD).

-

Incubation: The reaction is incubated at the optimal temperature for the enzymes (e.g., 37°C) for a defined period.

-

Reaction Termination: The reaction is terminated, typically by heat inactivation or the addition of an organic solvent.

-

Product Analysis: The reaction mixture is analyzed for the presence of dTDP-L-rhamnose. This can be achieved through various analytical techniques:

Enzymatic Properties and Quantitative Data

The characterization of the individual Rml enzymes provides valuable information about their catalytic efficiency and substrate specificity. The following table summarizes typical enzymatic properties that are determined.

| Enzyme | Substrate(s) | Product(s) | Cofactor(s) | Optimal pH | Optimal Temp. (°C) |

| RmlA | G1P, dTTP | dTDP-D-Glucose, PPi | Mg2+ | 7.5 - 8.5 | 30 - 40 |

| RmlB | dTDP-D-Glucose | dTDP-4-keto-6-deoxy-D-Glucose | NAD+ | 8.0 - 9.0 | 30 - 37 |

| RmlC | dTDP-4-keto-6-deoxy-D-Glucose | dTDP-4-keto-L-rhamnose | None | 7.0 - 8.0 | 25 - 37 |

| RmlD | dTDP-4-keto-L-rhamnose | dTDP-L-Rhamnose | NADPH | 6.5 - 7.5 | 25 - 37 |

Note: The optimal conditions can vary depending on the source organism of the enzymes.

Therapeutic Implications and Drug Development

The biosynthesis of L-rhamnose is essential for the viability and virulence of many pathogenic bacteria.[3] For instance, in Mycobacterium tuberculosis, L-rhamnose is a critical linker between peptidoglycan and arabinogalactan in the cell wall, making its synthesis vital for the structural integrity of the bacterium.[1] As this pathway is absent in humans, the Rml enzymes represent prime targets for the development of novel antibiotics.[2]

Research efforts are focused on identifying inhibitors of the Rml enzymes. For example, bio-layer interferometry has been used to screen for and identify lead compounds that bind to and inhibit the Rml enzymes of Streptococcus pyogenes.[3] Such inhibitors have the potential to be developed into a new class of antibiotics that target bacterial cell wall synthesis.[3]

Conclusion

The enzymatic pathway for the biosynthesis of dTDP-L-rhamnose is a well-conserved and fundamentally important process in many bacteria. The four enzymes, RmlA, RmlB, RmlC, and RmlD, work in a sequential manner to produce the activated sugar donor required for the synthesis of essential cell surface polysaccharides. A thorough understanding of this pathway, from the molecular mechanisms of the enzymes to the experimental methods for their characterization, is crucial for both fundamental research in glycobiology and applied research in drug development. The principles elucidated from the study of the L-rhamnose pathway provide a robust framework for investigating the biosynthesis of other deoxysugars and for the rational design of novel therapeutics to combat bacterial infections.

References

-

Highly clade-specific biosynthesis of rhamnose: present in all plants and in only 42% of prokaryotes. Only Pseudomonas uses both D - bioRxiv. (2019-11-25). Available at: [Link]

-

The L‐rhamnose biosynthetic pathway in prokaryotes and eukaryotes. (A)... - ResearchGate. Available at: [Link]

-

The rhamnose pathway - PubMed. Curr Opin Struct Biol. 2000 Dec;10(6):687-96. Available at: [Link]

-

L-rhamnose biosynthesis pathway. Four-step catalytic reaction resulting... - ResearchGate. Available at: [Link]

-

Streptococcal dTDP-L-rhamnose Biosynthesis Enzymes: Functional Characterization and Lead Compound Identification - PubMed. Mol Microbiol. 2019 Apr;111(4):951-964. Available at: [Link]

-

Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC - PubMed Central. Int J Mol Sci. 2022 Aug 20;23(16):9426. Available at: [Link]

-

Rhamnose Biosynthesis Pathway Supplies Precursors for Primary and Secondary Metabolism in Saccharopolyspora spinosa - PMC - NIH. Appl Environ Microbiol. 2001 Oct;67(10):4558-63. Available at: [Link]

-

The variation of dTDP-L-rhamnose pathway genes in Vibrio cholerae - PubMed. J Bacteriol. 2001 May;183(10):3285-97. Available at: [Link]

-

(A) Biosynthesis pathway of dTDP-L-rhamnose. The names of the genes... - ResearchGate. Available at: [Link]

-

Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose - Frontiers. Front Bioeng Biotechnol. 2021 Nov 8;9:768656. Available at: [Link]

-

Identification of an l-Rhamnose Synthetic Pathway in Two Nucleocytoplasmic Large DNA Viruses - PMC - NIH. J Virol. 2011 Oct;85(19):10266-73. Available at: [Link]

-

The L-Rhamnose Biosynthetic Pathway in Trichomonas vaginalis: Identification and Characterization of UDP-D-Glucose 4,6-dehydrata - IRIS UniGe. Int J Mol Sci. 2022 Nov 23;23(23):14620. Available at: [Link]

-

Investigating the Substrate Specificity of l-Rhamnose Biosynthetic Enzymes (RmlA–D): Chemoenzymatic Synthesis of an Isosteric Nonhydrolyzable TDP-β-l-Rhamnose Phosphonate | ACS Catalysis - ACS Publications. ACS Catal. 2016, 6, 3, 1579–1583. Available at: [Link]

-

Identification of a fourth gene involved in dTDP-rhamnose synthesis in Streptococcus mutans - PubMed. J Bacteriol. 1997 Nov;179(21):6869-72. Available at: [Link]

-

Disruption of dTDP-rhamnose biosynthesis modifies lipopolysaccharide core, exopolysaccharide production, and root colonization in Azospirillum brasilense | FEMS Microbiology Letters | Oxford Academic. FEMS Microbiol Lett. 2002 Oct 29;216(1):11-7. Available at: [Link]

-

Insights into the biosynthesis of septacidin l-heptosamine moiety unveils a VOC family sugar epimerase - NIH. Nat Commun. 2021 Jul 2;12(1):4100. Available at: [Link]

-

De Novo Enantioselective Synthesis of Hexafluorinated d-Glucose - PMC - PubMed Central. J Org Chem. 2015 Feb 6;80(3):1580-7. Available at: [Link]

-

Biosynthesis of UDP-4-keto-6-deoxyglucose and UDP-rhamnose in pathogenic fungi Magnaporthe grisea and Botryotinia fuckeliana - PubMed. J Biol Chem. 2012 Jan 6;287(2):1445-55. Available at: [Link]

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. The rhamnose pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Streptococcal dTDP-L-rhamnose biosynthesis enzymes: functional characterization and lead compound identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of UDP-4-keto-6-deoxyglucose and UDP-rhamnose in pathogenic fungi Magnaporthe grisea and Botryotinia fuckeliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The variation of dTDP-L-rhamnose pathway genes in Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Insights into the biosynthesis of septacidin l-heptosamine moiety unveils a VOC family sugar epimerase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of a fourth gene involved in dTDP-rhamnose synthesis in Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of an l-Rhamnose Synthetic Pathway in Two Nucleocytoplasmic Large DNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. unige.iris.cineca.it [unige.iris.cineca.it]

4,6-dideoxy-L-glycero-hexopyranose: A Technical Guide to its Potential as an L-rhamnose Analog for Antimicrobial Drug Discovery

Abstract

L-rhamnose is a critical component of the cell wall in numerous pathogenic bacteria, and its biosynthesis is absent in humans, making the enzymes in this pathway attractive targets for novel antimicrobial agents. This technical guide provides an in-depth exploration of 4,6-dideoxy-L-glycero-hexopyranose, a structural analog of L-rhamnose, as a potential inhibitor of the L-rhamnose biosynthetic pathway. We will delve into the intricacies of the L-rhamnose biosynthesis pathway, propose a detailed chemical synthesis for this compound, and outline experimental protocols to evaluate its biological activity. This guide is intended for researchers, scientists, and drug development professionals interested in the discovery of new antimicrobial agents targeting bacterial cell wall synthesis.

The L-Rhamnose Biosynthetic Pathway: A Key Antimicrobial Target

L-rhamnose, a 6-deoxy-L-mannose, is an essential monosaccharide in the cell walls of many Gram-positive and Gram-negative bacteria. It is a key constituent of various surface polysaccharides, including the O-antigen of lipopolysaccharide (LPS) and capsular polysaccharides, which are crucial for bacterial viability, virulence, and resistance to host immune responses. The biosynthesis of L-rhamnose is a four-step enzymatic pathway that converts D-glucose-1-phosphate to dTDP-L-rhamnose, the activated nucleotide sugar donor for glycosyltransferases. The absence of this pathway in humans makes it a prime target for the development of selective antibacterial therapies.[1][2]

The four key enzymes in this pathway are:

-

RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the formation of dTDP-D-glucose from D-glucose-1-phosphate and dTTP.

-

RmlB (dTDP-D-glucose 4,6-dehydratase): Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.

-

RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Catalyzes the epimerization of dTDP-4-keto-6-deoxy-D-glucose to dTDP-4-keto-6-deoxy-L-mannose.

-

RmlD (dTDP-4-keto-6-deoxy-L-mannose reductase): Reduces the 4-keto group to a hydroxyl group, yielding the final product, dTDP-L-rhamnose.

This compound: A Structural Analog of L-Rhamnose

This compound is a synthetic monosaccharide that shares a high degree of structural similarity with L-rhamnose. The key difference lies in the absence of the hydroxyl group at the C4 position. This subtle modification could potentially allow the molecule to act as a competitive inhibitor of the enzymes in the L-rhamnose biosynthesis pathway, particularly RmlC and RmlD, by binding to their active sites without being processed.

| Feature | L-Rhamnose | This compound |

| Chemical Formula | C6H12O5 | C6H12O4 |

| Molar Mass | 164.16 g/mol | 148.16 g/mol |

| Structure | 6-deoxy-L-mannose | This compound |

| Key Difference | Hydroxyl group at C4 | No hydroxyl group at C4 |

Proposed Synthesis of this compound from L-Rhamnose

A plausible and efficient synthesis of this compound can be achieved from the readily available starting material, L-rhamnose. The proposed synthetic route involves the selective protection of hydroxyl groups, deoxygenation at the C4 position, and subsequent deprotection.

Experimental Protocol: Synthesis of this compound

Step 1: Protection of L-Rhamnose

-

To a solution of L-rhamnose (1 eq.) in dry pyridine, add benzoyl chloride (4 eq.) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with 1 M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain 1,2,3,4-tetra-O-benzoyl-α-L-rhamnopyranose.

Step 2: Selective Deprotection at C4

-

Dissolve the protected rhamnose in a mixture of acetic acid and water.

-

Heat the solution at 80°C for 4 hours to selectively remove the C4-benzoyl group.

-

Monitor the reaction by TLC. Upon completion, neutralize the reaction with saturated NaHCO3 and extract with ethyl acetate.

-

Purify the product by column chromatography to yield 1,2,3-tri-O-benzoyl-α-L-rhamnopyranose.

Step 3: Deoxygenation at C4 (Barton-McCombie Deoxygenation)

-

To a solution of the C4-alcohol in dry toluene, add sodium hydride (1.5 eq.) at 0°C and stir for 30 minutes.

-

Add carbon disulfide (2 eq.) and stir for 2 hours.

-

Add methyl iodide (2.5 eq.) and stir for another 2 hours.

-

Quench the reaction with methanol and concentrate under reduced pressure.

-

Dissolve the crude xanthate ester in toluene, add tributyltin hydride (1.5 eq.) and a catalytic amount of AIBN.

-

Heat the reaction at 80°C for 4 hours.

-

Cool the reaction and remove the solvent. Purify the product by column chromatography to obtain the 4-deoxy derivative.

Step 4: Deprotection

-

Dissolve the 4-deoxy derivative in methanol and add a catalytic amount of sodium methoxide.

-

Stir the reaction at room temperature for 6 hours.

-

Neutralize the reaction with Amberlite IR-120 resin, filter, and concentrate the filtrate to yield this compound.

Evaluating the Biological Activity: A Framework for Investigation

To assess the potential of this compound as an L-rhamnose analog and an inhibitor of its biosynthesis, a series of enzymatic and whole-cell assays are proposed.

Enzymatic Assays

The inhibitory activity of the synthesized analog will be evaluated against the key enzymes of the L-rhamnose biosynthetic pathway: RmlB, RmlC, and RmlD. These enzymes can be expressed and purified from a suitable bacterial host, such as E. coli.

Experimental Protocol: General Enzymatic Assay

-

Enzyme Expression and Purification: Clone the genes encoding RmlB, RmlC, and RmlD from a pathogenic bacterium (e.g., Streptococcus pyogenes) into an expression vector and transform into E. coli. Induce protein expression and purify the enzymes using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography).

-

Inhibition Assay:

-

Set up reaction mixtures containing the purified enzyme, its substrate, and varying concentrations of the inhibitor (this compound).

-

For RmlB, monitor the conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose by HPLC.

-

For RmlC and RmlD, a coupled assay can be used where the final product, dTDP-L-rhamnose, is detected.

-

Incubate the reactions at the optimal temperature for the enzyme.

-

Measure the reaction velocity at each inhibitor concentration.

-

-

Data Analysis:

-

Plot the reaction velocity against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Perform kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

-

| Enzyme | Substrate | Product | Assay Method |

| RmlB | dTDP-D-Glucose | dTDP-4-keto-6-deoxy-D-glucose | HPLC |

| RmlC | dTDP-4-keto-6-deoxy-D-glucose | dTDP-4-keto-6-deoxy-L-mannose | Coupled assay with RmlD, HPLC |

| RmlD | dTDP-4-keto-6-deoxy-L-mannose | dTDP-L-Rhamnose | HPLC |

Whole-Cell Assays

The efficacy of this compound as an antimicrobial agent will be assessed using whole-cell assays against relevant pathogenic bacteria.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Prepare a series of dilutions of the synthesized analog in a suitable growth medium.

-

Inoculate each dilution with a standardized suspension of the target bacterium (e.g., Streptococcus pyogenes).

-

Incubate the cultures under appropriate conditions (e.g., 37°C, 24 hours).

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel antimicrobial agents targeting the essential L-rhamnose biosynthetic pathway. Its structural similarity to the natural substrate, L-rhamnose, suggests a high potential for inhibiting one or more of the key enzymes in this pathway. The proposed synthetic route provides a clear path to obtaining this compound for biological evaluation.

Future work should focus on the detailed kinetic characterization of the inhibitory activity of this analog and its derivatives. Structure-activity relationship (SAR) studies, guided by the synthesis of further modified analogs, will be crucial in optimizing the inhibitory potency and selectivity. Furthermore, in vivo studies in animal models of bacterial infection will be necessary to evaluate the therapeutic potential of promising lead compounds. The exploration of L-rhamnose analogs, such as this compound, opens a new avenue for the discovery of much-needed antibacterial drugs with a novel mechanism of action.

References

- Giraud, M. F., & Naismith, J. H. (2000). The rhamnose pathway. Current opinion in structural biology, 10(6), 687-696.

- van der Beek, S. L., Le Breton, Y., Ferenbach, A. T., & van Sorge, N. M. (2019). Streptococcal dTDP-L-rhamnose biosynthesis enzymes: functional characterization and lead compound identification. Molecular microbiology, 111(4), 1074-1088.

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Enzymatic Synthesis of Dideoxy Sugars from L-Rhamnose Precursors

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the enzymatic synthesis of dideoxy sugars. This document outlines a robust chemoenzymatic strategy, commencing with the well-established synthesis of the pivotal precursor, deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose), and subsequently detailing the enzymatic conversion to a 3,6-dideoxyhexose. The protocols herein are designed to be self-validating, with explanations of the underlying scientific principles to ensure experimental success.

Introduction: The Significance of Dideoxy Sugars in Modern Drug Discovery

Dideoxy sugars are integral components of numerous biologically active natural products, including antibiotics and anticancer agents.[1] Their unique structural features, characterized by the absence of two hydroxyl groups, often confer enhanced biological activity and improved pharmacokinetic properties to the parent molecules.[2] The precise enzymatic control over stereochemistry makes enzymatic synthesis an attractive alternative to often complex and low-yield chemical methods.[3] This guide focuses on a modular enzymatic approach to generate these valuable synthons.

Part 1: Synthesis of the Key Precursor, dTDP-L-Rhamnose

The enzymatic synthesis of dideoxy sugars from L-rhamnose first requires the activation of a 6-deoxysugar into a nucleotide-diphospho-sugar. The biosynthesis of dTDP-L-rhamnose from glucose-1-phosphate is a well-characterized four-enzyme cascade, catalyzed by the RmlA, RmlB, RmlC, and RmlD enzymes.[4][5][6] This pathway serves as the foundational module for the subsequent deoxygenation step.

The RmlABCD Enzymatic Cascade: A Mechanistic Overview

The conversion of glucose-1-phosphate and deoxythymidine triphosphate (dTTP) into dTDP-L-rhamnose is a highly efficient process in many bacteria.[4] The four enzymes involved are:

-

RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the formation of dTDP-D-glucose from glucose-1-phosphate and dTTP.[5]

-

RmlB (dTDP-D-glucose 4,6-dehydratase): Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.[7]

-

RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Catalyzes the epimerization of the intermediate at the C3 and C5 positions to yield dTDP-4-keto-6-deoxy-L-mannose.

-

RmlD (dTDP-4-keto-6-deoxy-L-mannose reductase): Reduces the 4-keto group to a hydroxyl group, yielding the final product, dTDP-L-rhamnose.[8]

Caption: The RmlABCD enzymatic cascade for dTDP-L-rhamnose synthesis.

Protocol 1: One-Pot Enzymatic Synthesis of dTDP-L-Rhamnose

This protocol describes a one-pot, multi-enzyme synthesis of dTDP-L-rhamnose from glucose-1-phosphate and dTMP, incorporating an ATP regeneration system.

Materials:

-

Glucose-1-phosphate

-

Deoxythymidine monophosphate (dTMP)

-

Adenosine triphosphate (ATP)

-

Phosphoenolpyruvate (PEP)

-

Potassium chloride (KCl)

-

Magnesium chloride (MgCl₂)

-

NADP⁺

-

Pyruvate kinase (PK)

-

Thymidylate kinase (TMK)

-

Nucleoside diphosphate kinase (NDPK)

-

RmlA, RmlB, RmlC, RmlD enzymes (purified)

-

Tris-HCl buffer (pH 8.0)

Procedure:

-

Reaction Mixture Preparation: In a sterile microcentrifuge tube, prepare the reaction mixture with the final concentrations as detailed in Table 1.

-

Enzyme Addition: Add the purified RmlA, RmlB, RmlC, RmlD, PK, TMK, and NDPK enzymes to the reaction mixture.

-

Incubation: Incubate the reaction mixture at 37°C for 4-6 hours with gentle agitation.

-

Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing by HPLC.

-

Termination and Purification: Terminate the reaction by heat inactivation (65°C for 15 minutes). Purify the dTDP-L-rhamnose by anion-exchange chromatography.

Table 1: Reaction Components for dTDP-L-Rhamnose Synthesis

| Component | Final Concentration |

| Glucose-1-phosphate | 50 mM |

| dTMP | 20 mM |

| ATP | 5 mM |

| PEP | 60 mM |

| KCl | 100 mM |

| MgCl₂ | 20 mM |

| NADP⁺ | 1 mM |

| Tris-HCl (pH 8.0) | 50 mM |

| Pyruvate Kinase | 10 U/mL |

| Thymidylate Kinase | 5 U/mL |

| NDPK | 5 U/mL |

| RmlA, B, C, D | 0.1 mg/mL each |

Part 2: Enzymatic Conversion to a 3,6-Dideoxyhexose

The synthesis of 3,6-dideoxyhexoses, such as tyvelose and paratose, proceeds from the intermediate dTDP-4-keto-6-deoxy-D-glucose generated in the RmlB-catalyzed step of the rhamnose pathway.[9] A key enzymatic step is the C-3 deoxygenation.[10]

The C-3 Deoxygenation Pathway: A Mechanistic Insight

The biosynthesis of 3,6-dideoxyhexoses involves a complex enzymatic machinery. A key enzyme in this process is a dehydratase that acts on the C3 position of the hexose ring. For instance, in the biosynthesis of ascarylose, a 3,6-dideoxy-L-arabino-hexose, a series of enzymatic reactions leads to the removal of the C3 hydroxyl group.[11] While the complete pathway can vary between organisms, a common theme is the involvement of a pyridoxamine-5'-phosphate (PMP)-dependent enzyme and a reductase.[10]

Caption: A generalized enzymatic pathway for C-3 deoxygenation.

Protocol 2: Chemoenzymatic Synthesis of a dTDP-3,6-dideoxyhexose

This protocol outlines a chemoenzymatic approach where the product of the RmlB reaction, dTDP-4-keto-6-deoxy-D-glucose, is used as a substrate for a subsequent enzymatic cascade to achieve C-3 deoxygenation.

Materials:

-

dTDP-4-keto-6-deoxy-D-glucose (synthesized as per Protocol 1 or obtained commercially)

-

NAD(P)H

-

Purified C-3 dehydratase (e.g., from a bacterial source known to produce 3,6-dideoxyhexoses)

-

Purified reductase enzymes (E2 and E3)

-

Tris-HCl buffer (pH 7.5)

-

MgCl₂

Procedure:

-

Reaction Setup: In a sterile tube, combine dTDP-4-keto-6-deoxy-D-glucose, NAD(P)H, MgCl₂, and Tris-HCl buffer as per the concentrations in Table 2.

-

Enzyme Addition: Add the purified C-3 dehydratase and reductase enzymes to the reaction mixture.

-

Incubation: Incubate the reaction at 30°C for 8-12 hours.

-

Monitoring and Purification: Monitor the formation of the dideoxy sugar nucleotide by HPLC and purify the final product using anion-exchange and size-exclusion chromatography.

Table 2: Reaction Components for C-3 Deoxygenation

| Component | Final Concentration |

| dTDP-4-keto-6-deoxy-D-glucose | 10 mM |

| NAD(P)H | 20 mM |

| MgCl₂ | 10 mM |

| Tris-HCl (pH 7.5) | 50 mM |

| C-3 Dehydratase (E1) | 0.2 mg/mL |

| Reductase (E2) | 0.2 mg/mL |

| Reductase (E3) | 0.2 mg/mL |

Troubleshooting Common Issues

| Issue | Possible Cause | Suggested Solution |

| Low yield of dTDP-L-rhamnose | Inactive enzymes | Check the activity of each enzyme individually. Ensure proper storage and handling. |

| Suboptimal reaction conditions | Optimize pH, temperature, and cofactor concentrations. | |

| Feedback inhibition by product | Consider a fed-batch approach or in situ product removal. | |

| Incomplete C-3 deoxygenation | Inefficient reductase activity | Ensure a sufficient supply of NAD(P)H. Consider an NAD(P)H regeneration system. |

| Instability of intermediates | Minimize reaction time and maintain optimal temperature. | |

| Incorrect enzyme stoichiometry | Optimize the ratio of the dehydratase and reductase enzymes. |

Experimental Workflow Visualization

Caption: The overall experimental workflow for the enzymatic synthesis of a dideoxy sugar.

References

- Choe, A., von Reuss, S. H., Kogan, D., Gasser, R. B., Platzer, E. G., Schroeder, F. C., & Sternberg, P. W. (2012). Comparative metabolomics in C. elegans reveals biogenesis of ascarosides, a modular library of small-molecule signals. Current Biology, 22(19), 1789-1798.

- ELBEIN, A. D. (1965). THE ENZYMATIC SYNTHESIS OF CYTIDINE DIPHOSPHATE TYVELOSE.

- Elbein, A. D. (1965). The enzymatic synthesis of cytidine diphosphate tyvelose. Proceedings of the National Academy of Sciences, 53(4), 803-806.

- Falcke, M., & von Reuss, S. H. (2019). Ascaroside Pheromones: Chemical Biology and Pleiotropic Neuronal Functions. Molecules, 24(16), 2894.

- Hasan, M. M., Liu, Y., Westbrook, C., Li, J. L., & Aroian, R. V. (2020). Synthesis of ascarosides. Bioorganic & Medicinal Chemistry Letters, 30(16), 127301.

- Dong, C., von Reuss, S. H., & Schroeder, F. C. (2016). Nematode signaling molecules are extensively metabolized by animals, plants, and microorganisms. ACS Chemical Biology, 11(11), 3136-3144.

- Miller, V. P., Thorson, J. S., Ploux, O., Lo, S. F., & Liu, H. W. (1993). Mechanistic studies of the biosynthesis of paratose: purification and characterization of CDP-paratose synthase. Biochemistry, 32(44), 11934-11942.

- Panda, S., Panda, A., Artyukhin, A. B., & Schroeder, F. C. (2017). Biosynthesis of modular ascarosides in C. elegans.

- Elbein, A. D. (1965).

- Han, O., & Liu, H. W. (1988). Biosynthesis of 3,6-dideoxy hexoses: C-3 deoxygenation may proceed via a radical mechanism. Journal of the American Chemical Society, 110(23), 7893-7894.

- Shompoosang, S., Yoshihara, A., Uechi, K., Asada, Y., & Morimoto, K. (2014). Enzymatic production of three 6-deoxy-aldohexoses from L-rhamnose. Bioscience, Biotechnology, and Biochemistry, 78(2), 317-325.

- Li, T., Liu, Y., Liu, L., Wang, M., & Zhang, G. (2021). Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose. Frontiers in Bioengineering and Biotechnology, 9, 763810.

- Katon, J., & Pfrengle, F. (2021). From l-Rhamnose to Rare 6-Deoxy-l-Hexoses. The Journal of Organic Chemistry, 86(17), 11624-11633.

- Ren, Y., Ge, C., & Chen, Z. (2022). Rhamnose-Containing Compounds: Biosynthesis and Applications. International Journal of Molecular Sciences, 23(16), 9394.

- Zhang, X., Li, Z., & Gao, C. (2013). Biosynthesis of rare hexoses using microorganisms and related enzymes. Biotechnology Advances, 31(6), 856-865.

- UniProt Consortium. (2023). UniProtKB - Q92L84 (RMLD_SINFN). UniProt.

- Tonetti, M., Sturla, L., Bisso, A., Benatti, U., & De Flora, A. (1998). The metabolism of 6-deoxyhexoses in bacterial and animal cells. Biochimie, 80(11), 923-931.

- Izydorczyk, M. S., & Biliaderis, C. G. (2007). Conversion of L-rhamnose into ten of the sixteen 1-and 6-deoxyketohexoses in water with three reagents: D-tagatose-3-epimerase equilibrates C3 epimers of deoxyketoses.

- Bundle, D. R., & Baumann, H. (1993). Synthesis and conformational studies of the tyvelose capped, Lewis-x like tetrasaccharide epitope of Trichinella spiralis. Journal of the Chemical Society, Perkin Transactions 1, (12), 1453-1463.

- Shen, L., Yu, C., Fei, K., Gao, Y., Zhang, B., & Li, Z. (2025). Enhancing the Catalytic Efficiency of l-Rhamnose Isomerase for d-Allose Synthesis through Simultaneous Engineering of Noncatalytic and Catalytic Pockets. Journal of Agricultural and Food Chemistry.

- Elbein, A. D. (1965). THE ENZYMATIC SYNTHESIS OF CYTIDINE DIPHOSPHATE TYVELOSE.

- Arbia, G., Joly, M., Nauton, L., Leogrande, C., Tittmann, K., Charmantray, F., & Hecquet, L. (2020). Enzymatic Upgrading of Biomass‐Derived Aldoses to Rare Deoxy Ketoses Catalyzed by Transketolase Variants.

- Wang, R., Li, J., Liu, J., &堵, G. (2020). Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis.

- van der Beek, S. L., Le, N. H., & van der Krol, A. R. (2018).

- Feng, S., Li, Y., & Wang, X. (2016). Identification of a dTDP-rhamnose biosynthetic pathway that oscillates with the molting cycle in Caenorhabditis elegans. The Biochemical Journal, 473(11), 1545-1557.

- Bennett, C. S. (2018). Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews, 118(17), 7936-7983.

- Farkas, E., & Thiem, J. (2011). A chemoenzymatic synthesis of deoxy sugar esters involving stereoselective acetylation of hemiacetals catalyzed by CALB.

- Timmons, S. C., & Jakeman, D. L. (2007). On the synthesis of the 2,6-dideoxysugar L-digitoxose.

- Li, T., Liu, Y., Liu, L., Wang, M., & Zhang, G. (2021). Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose. Semantic Scholar.

- von Reuss, S. H. (2019). Ascaroside Pheromones: Chemical Biology and Pleiotropic Neuronal Functions. Molecules, 24(16), 2894.

- Bundle, D. R., & Gerken, M. (1987). Preparation of 2-, 3-, and 4-deoxy derivatives of L-rhamnose, and derivatives of 2-azido-2-deoxy-L-rhamnose and 2,6-dideoxy-2-fluoro-L-glucose, for use in glycosylation reactions.

- Wang, Y., Li, Y., Li, S., & Wang, X. (2023). Novel In Vitro Multienzyme Cascade for Efficient Synthesis of d-Tagatose from Sucrose. International Journal of Molecular Sciences, 24(24), 17454.

- NOVA University Innovation. (2024).

- Wu, J., Zhang, Y., & Liu, Y. (2023). Construction of Efficient Multienzyme Cascade Reactions for D-Tagatose Biosynthesis from D-Fructose. International Journal of Molecular Sciences, 24(13), 10925.

- Zhang, X., & Li, Z. (2018). Enzyme mining and D-tagatose synthesis using a dual-enzyme redox system. Green Chemistry, 20(14), 3238-3245.

- Paradisi, F. (2020). Sustainable Catalysis: enzyme-mediated synthesis of high value chemicals and pharmaceuticals in Flow Reactors. CORE.

- Chen, H., Agnihotri, G., Guo, Z., Que, N. L. S., Chen, X. H., & Liu, H. W. (2000). Biosynthesis of Mycarose: Isolation and Characterization of Enzymes Involved in the C-2 Deoxygenation. Journal of the American Chemical Society, 122(43), 10736-10737.

- Zhang, X., Li, Z., & Gao, C. (2013). Biosynthesis of rare hexoses using microorganisms and related enzymes. Biotechnology Advances, 31(6), 856-865.

- Zhou, Y., Artyukhin, A. B., & Schroeder, F. C. (2018). Biosynthetic tailoring of existing ascaroside pheromones alters their biological function in C. elegans. eLife, 7, e33286.

- von Reuss, S. H., & Schroeder, F. C. (2015). Ascaroside signaling in C. elegans. WormBook: The Online Review of C. elegans Biology, 1-31.

- Khan Academy. (2014, October 24).

- Chen, Z., & Chen, J. (2019). Enzymatic production of l-hexoses based on the hexose Izumoring strategy. Applied Microbiology and Biotechnology, 103(1), 129-140.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A novel thermotolerant l-rhamnose isomerase variant for biocatalytic conversion of d-allulose to d-allose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Streptococcal dTDP-L-rhamnose biosynthesis enzymes: functional characterization and lead compound identification | bioRxiv [biorxiv.org]

- 7. The metabolism of 6-deoxyhexoses in bacterial and animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. pnas.org [pnas.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Ascaroside Pheromones: Chemical Biology and Pleiotropic Neuronal Functions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Investigating L-Series Dideoxy Sugars in Glycobiology with a Focus on L-Fucose Analogs as a Model System

A Note on 4,6-dideoxy-L-glycero-hexopyranose: As of early 2026, the scientific literature contains limited specific applications for this compound in glycobiology research. Therefore, this guide will utilize a well-established and structurally related L-series 6-deoxysugar, L-fucose, and its functionalized analogs as a model system. The principles, experimental designs, and protocols detailed herein provide a robust framework that can be adapted for the investigation of novel dideoxy sugars like this compound, should it become available for study.

Part 1: Foundational Concepts & Experimental Strategy

The Significance of L-Series Deoxy Sugars in Biological Systems

In the vast landscape of monosaccharides, L-series sugars are relatively rare compared to their D-series counterparts. However, sugars like L-fucose (6-deoxy-L-galactose) and L-rhamnose (6-deoxy-L-mannose) are critical components of glycoconjugates in both prokaryotes and eukaryotes, including humans. Their unique structural features, particularly the absence of a hydroxyl group at the C6 position, impart specific properties to the glycans they are part of, influencing a wide range of biological processes.

L-fucose, for instance, is a terminal modification on N-linked and O-linked glycans and is integral to:

-

Cell Adhesion: It forms part of the sialyl-Lewis X (sLex) antigen, a crucial ligand for selectin proteins, mediating leukocyte rolling during inflammation.

-

Signal Transduction: Fucosylation of receptors like TGF-β and Notch can modulate their signaling activity, impacting development and disease.

-

Host-Microbe Interactions: The fucose on gut epithelial cells can be utilized by commensal bacteria, shaping the microbiome composition.

The "dideoxy" nature, as in the titular this compound, suggests an even more modified structure, potentially designed to act as a metabolic inhibitor or a highly specific probe. The absence of the C4 hydroxyl group in addition to the C6 deoxy feature would create a sterically and chemically distinct molecule.

Experimental Rationale: Why Use Analogs?

To study the dynamic process of glycosylation, researchers need tools to track, visualize, or perturb the incorporation of specific sugars. This is where synthetic sugar analogs become invaluable. By introducing a subtle modification—typically a bioorthogonal handle like an azide or an alkyne—we can "tag" a sugar. This tagged sugar is fed to cells, and if it is accepted by the cellular machinery, it gets incorporated into newly synthesized glycans. The bioorthogonal handle then allows for specific chemical reactions to attach probes for visualization or purification.

This guide will focus on protocols using alkynyl-functionalized L-fucose (Fuc-alk) as a model for a clickable dideoxy sugar probe.

Part 2: Core Protocols for Studying Dideoxy Sugar Incorporation

Protocol: Metabolic Labeling of Cellular Glycans with Fuc-alk

This protocol describes the introduction of a bioorthogonal L-fucose analog into cellular glycoconjugates.

Causality Behind Experimental Choices:

-

Serum-Free Media: Serum contains glycoproteins that can interfere with the analysis of de novo synthesized glycans. A brief period of serum starvation synchronizes cells and clears background signal.

-

Concentration of Analog: The optimal concentration (typically 10-100 µM) is a balance. It must be high enough to compete with endogenous L-fucose but low enough to avoid cellular toxicity. This must be determined empirically for each cell line and new sugar analog.

-

Incubation Time: This depends on the rate of glycan biosynthesis and turnover in the chosen cell type, ranging from a few hours to over 24 hours.

Step-by-Step Methodology:

-

Cell Culture: Plate mammalian cells (e.g., HEK293T, HeLa) on appropriate culture plates (e.g., 6-well plates for Western blot, glass-bottom dishes for imaging) to achieve 70-80% confluency on the day of the experiment.

-

Preparation of Sugar Analog Stock: Prepare a 10 mM stock solution of Fuc-alk (or your target dideoxy sugar analog) in sterile DMSO or PBS. Store at -20°C.

-

Metabolic Labeling:

-

Aspirate the growth medium from the cells.

-

Wash the cells once with sterile PBS.

-

Add fresh, pre-warmed culture medium containing the desired final concentration of Fuc-alk (e.g., 50 µM). A negative control group (no analog) and a positive control (e.g., peracetylated N-azidoacetylgalactosamine, GalNAz) should be run in parallel.

-

Incubate the cells for 18-24 hours under standard culture conditions (37°C, 5% CO2).

-

-

Cell Lysis (for biochemical analysis):

-

Wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate. Determine protein concentration using a BCA assay. The lysate is now ready for the click chemistry reaction.

-

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Probe Conjugation

This protocol attaches a reporter molecule (e.g., a biotin tag for enrichment or a fluorescent dye for imaging) to the incorporated alkynyl-sugar.

Trustworthiness & Self-Validation:

-

Click-Chemistry Components: The reaction is highly specific. The "click" reaction will only occur between the alkyne handle on the sugar and the azide group on the probe. A "no-analog" control lysate should be processed in parallel; the absence of signal in this lane on a Western blot validates the specificity of the labeling.

-

Ligand and Copper Source: The TBTA ligand stabilizes the Cu(I) oxidation state, which is essential for the reaction, and accelerates the catalysis.

Step-by-Step Methodology (for Western Blotting):

-

Reaction Mix Preparation: In a microcentrifuge tube, prepare the click-chemistry reaction mix. For a 50 µL final reaction volume with 50 µg of protein lysate:

-

Protein Lysate: X µL (for 50 µg)

-

Azide-Probe (e.g., Biotin-Azide, 1 mM stock): 1 µL (Final: 20 µM)

-

Tris(2-carboxyethyl)phosphine (TCEP, 50 mM stock): 1 µL (Final: 1 mM)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, 10 mM stock in DMSO): 1 µL (Final: 200 µM)

-

Copper(II) Sulfate (CuSO₄, 50 mM stock): 1 µL (Final: 1 mM)

-

Add PBS to bring the final volume to 50 µL.

-

-

Reaction Incubation:

-

Vortex the components in the order listed above, adding the CuSO₄ last to initiate the reaction.

-

Incubate at room temperature for 1 hour, protected from light.

-

-

Protein Precipitation (Optional but Recommended): Use a chloroform/methanol precipitation method to clean up the sample before running on a gel.

-

SDS-PAGE and Western Blotting:

-

Resuspend the protein pellet in 1X Laemmli sample buffer.

-

Run the samples on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% BSA in TBST).

-

Probe for the biotin tag using a streptavidin-conjugated horseradish peroxidase (HRP) or a fluorescent secondary probe.

-

Develop the blot using an appropriate substrate (e.g., ECL for HRP) and image.

-

Part 3: Data Interpretation & Visualization

Quantitative Data Summary

The following table provides typical starting concentrations and incubation times for metabolic labeling experiments. These should be optimized for your specific system.

| Parameter | Cell Line (Example) | Recommended Starting Range | Key Consideration |

| Analog Concentration | HEK293T | 25 - 100 µM | Balance incorporation efficiency with potential cytotoxicity. |

| A549 | 50 - 150 µM | Some cell lines have different precursor pool sizes. | |

| Incubation Time | Fast-growing (e.g., Jurkat) | 6 - 12 hours | Match the labeling period to the cell cycle and protein turnover rate. |

| Slower-growing (e.g., primary cells) | 18 - 48 hours | Longer times may be needed for detectable signal. |

Visualizing the Experimental Workflow

The following diagram illustrates the complete process from metabolic labeling to detection.

Caption: Workflow for metabolic labeling and detection of fucosylated proteins.

Visualizing the Underlying Biological Pathway

This diagram shows the simplified salvage pathway for L-fucose and the point of entry for a synthetic analog.

Caption: Simplified L-fucose salvage pathway and analog incorporation point.

Part 4: Advanced Applications & Future Directions

The basic labeling and detection workflow can be adapted for more sophisticated biological questions:

-

Proteomic Identification: Instead of a simple biotin tag, an enrichment tag (like biotin) can be used to pull down labeled glycoproteins. These proteins can then be identified by mass spectrometry, revealing the specific targets of fucosylation under different conditions.

-

In Vivo Studies: With careful formulation, clickable sugar analogs can be administered to animal models to study glycosylation in the context of a whole organism.

-

Inhibitor Studies: A non-functionalizable dideoxy sugar (one without an azide or alkyne handle) could potentially act as a competitive inhibitor of fucosyltransferases. By comparing the glycosylation patterns in cells treated with the inhibitor versus a control, one could deduce the roles of specific fucosylation events. This would be a primary application for a novel compound like this compound.

The study of unique dideoxy sugars, whether natural or synthetic, continues to be a frontier in glycobiology. The methodologies outlined here provide a foundational toolkit for researchers to explore the impact of these modifications on cellular function, with implications for drug development in cancer, immunology, and infectious disease.

References

-

Title: Selectins Source: Essentials of Glycobiology, 2nd edition URL: [Link]

-

Title: Fucosylation and its role in disease Source: Glycobiology URL: [Link]

-

Title: O-Fucosylation of the Notch Receptor Source: The Journal of Biological Chemistry URL: [Link]

-

Title: Host-microbiota interactions in the intestine Source: Science URL: [Link]

Application Note: Structural Elucidation of 4,6-dideoxy-L-glycero-hexopyranose using NMR Spectroscopy

Abstract

This application note provides a comprehensive guide for the structural analysis of 4,6-dideoxy-L-glycero-hexopyranose using Nuclear Magnetic Resonance (NMR) spectroscopy. Dideoxy sugars are crucial components of various natural products and pharmaceutically active compounds, making their unambiguous structural characterization essential. This document outlines detailed protocols for sample preparation, data acquisition using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, and a systematic workflow for spectral interpretation. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust framework for analyzing this and related dideoxy sugar moieties.

Introduction: The Structural Challenge of Dideoxy Sugars

This compound is a monosaccharide characterized by the absence of hydroxyl groups at the C4 and C6 positions of the pyranose ring and an L-configuration at the highest numbered chiral center (C5).[1] These structural modifications significantly alter its chemical properties and biological activity compared to common hexoses. NMR spectroscopy is the most powerful technique for the unambiguous determination of carbohydrate structures in solution, providing detailed information on atomic connectivity, stereochemistry, and conformation.[2][3]

The absence of protons at certain positions and the altered electronic environment in dideoxy sugars can lead to spectral complexities, including signal overlap and changes in expected chemical shifts.[4][5] Therefore, a multi-dimensional NMR approach is not just recommended but essential for complete and accurate structural assignment.[2][3] This guide provides the necessary protocols and theoretical grounding to navigate these challenges.

Foundational Principles and Predicted Spectral Characteristics

The structure of this compound dictates a unique NMR fingerprint. The key features are:

-

C6-Methyl Group: A characteristic upfield signal in the ¹H spectrum (around 1.2-1.3 ppm) appearing as a doublet due to coupling with H5, and a corresponding upfield ¹³C signal.[6]

-

C4-Methylene Group: The replacement of a hydroxyl group with a hydrogen results in a methylene group at the C4 position. The protons at this position will appear at a significantly higher field (lower ppm) compared to methine protons of hydroxylated carbons and will exhibit complex coupling patterns.[4]

-

Anomeric Center (C1): The chemical shift and coupling constant of the anomeric proton (H1) are diagnostic of its configuration (α or β).[3]

-

Spin Systems: The contiguous protons from H1 through H5 form a distinct spin system that can be traced using a COSY experiment. The C4 methylene protons will interrupt the typical methine-only spin system seen in fully hydroxylated pyranoses.

Predicted ¹H and ¹³C NMR Chemical Shifts

Table 1: Predicted NMR Data for this compound (in D₂O)

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Correlations (COSY & HMBC) |

| 1 | α: ~5.2 / β: ~4.6 | α: ~93 / β: ~97 | COSY: H2; HMBC: C2, C3, C5 |

| 2 | ~3.5 - 3.8 | ~70 - 73 | COSY: H1, H3; HMBC: C1, C3, C4 |

| 3 | ~3.6 - 3.9 | ~71 - 74 | COSY: H2, H4a, H4e; HMBC: C1, C2, C4, C5 |

| 4 | ~1.5 - 2.0 (axial & equatorial) | ~30 - 35 | COSY: H3, H5; HMBC: C2, C3, C5, C6 |

| 5 | ~3.7 - 4.0 | ~68 - 72 | COSY: H4a, H4e, H6; HMBC: C1, C3, C4, C6 |

| 6 (CH₃) | ~1.2 - 1.3 | ~17 - 18 | COSY: H5; HMBC: C4, C5 |

Note: These are estimated values. Actual shifts can vary based on solvent, temperature, and pH. The presence of both α and β anomers in solution will result in two sets of signals.[3]

Experimental Protocols

Protocol 1: Sample Preparation

The quality of NMR data is directly dependent on proper sample preparation. For carbohydrates, deuterium oxide (D₂O) is the solvent of choice to avoid the overwhelming signal from water's protons.

Methodology:

-

Dissolution: Dissolve 5-10 mg of the this compound sample in 0.5-0.6 mL of high-purity D₂O (99.96%).

-

Deuterium Exchange: Lyophilize (freeze-dry) the sample. This step is repeated 2-3 times to exchange the acidic hydroxyl protons (-OH) with deuterium (-OD), further reducing the residual HOD signal.[3]

-

Final Dissolution: After the final lyophilization, re-dissolve the sample in the final volume of D₂O for transfer to an NMR tube.

-

Internal Standard (Optional but Recommended): Add a small amount of a suitable internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonate) or acetone, for precise chemical shift referencing (¹H δ = 0.00 ppm for DSS).[3]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is sufficient to be within the NMR coil (typically ~4 cm).

Protocol 2: 1D NMR Data Acquisition (¹H & ¹³C)

One-dimensional spectra provide the foundational information on the types of protons and carbons present.

Methodology:

-

Instrument Setup: Tune and shim the NMR spectrometer (a 500 MHz or higher field instrument is recommended for carbohydrate analysis) to ensure optimal magnetic field homogeneity.[2]

-

¹H NMR Acquisition:

-

Experiment: Standard proton acquisition with solvent suppression (e.g., presaturation).

-

Spectral Width: ~12 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Experiment: Standard carbon acquisition with proton decoupling (e.g., zgpg30).

-

Spectral Width: ~200 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay (d1): 2 seconds.

-